Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate is a specialized compound classified under sodium sulfinates, which are salts containing a sulfonate group attached to an organic moiety. This compound is particularly notable for its potential applications in organic synthesis and medicinal chemistry, where it can serve as a versatile building block in the preparation of various bioactive molecules.
The compound is synthesized through various methods, often involving the reaction of azetidine derivatives with sulfonating agents. Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate is commercially available from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and safety data for its use in laboratory settings .
Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate falls under the category of organosulfur compounds, specifically sulfinates. These compounds are characterized by the presence of a sulfur atom bonded to oxygen and are utilized in various chemical transformations due to their reactivity and ability to participate in nucleophilic substitution reactions.
The synthesis of sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate can be approached through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of protecting groups like tert-butoxycarbonyl is common to enhance selectivity during reactions involving nucleophiles.
Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate has a complex molecular structure characterized by:
The structural representation can be derived from its SMILES notation: O=S([O-])C1CN(C(OC(C)(C)C)=O)C1.[Na+]
, indicating the arrangement of atoms and functional groups within the molecule .
Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate participates in various chemical reactions:
The reactivity profile is influenced by factors such as sterics and electronics associated with the azetidine ring and the tert-butoxycarbonyl group, which can modulate reaction pathways.
The mechanism by which sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate exerts its effects primarily involves:
Quantitative analyses using techniques like NMR spectroscopy and mass spectrometry are often employed to track these transformations and confirm product identities.
Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate appears as a white to off-white powder with a melting point ranging from 172°C to 177°C (with decomposition) .
The compound exhibits typical properties associated with organosulfur compounds:
Relevant data on its reactivity indicates that it can undergo oxidation and reduction reactions readily, making it useful in synthetic applications.
Sodium 1-[(tert-butoxy)carbonyl]azetidin-2-ylmethanesulfinate finds several scientific uses:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: